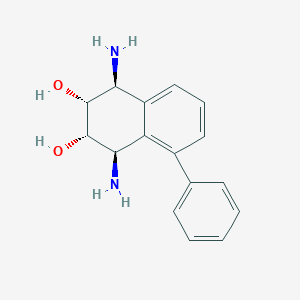

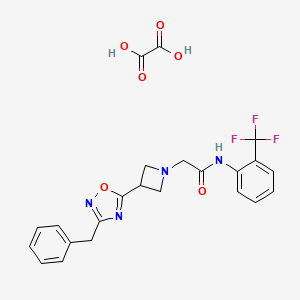

![molecular formula C18H18N4OS2 B2997291 1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286719-57-0](/img/structure/B2997291.png)

1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazol-2-yl and tetrahydrobenzo[d]thiazol-2-yl are key moieties in many bioactive compounds . They have been used in the synthesis of various derivatives with significant biological activities .

Synthesis Analysis

These compounds are often synthesized through various chemical reactions, including the Betti reaction . The synthesized derivatives are usually characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, the benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Agents

Research has identified analogs with benzothiazole moieties that exhibit promising antibacterial activity, particularly against resistant strains such as Staphylococcus aureus and Bacillus subtilis, indicating potential for development as new antibacterial agents (Palkar et al., 2017). Similarly, benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have shown moderate to good antibacterial and antifungal activities, suggesting their use in developing treatments for microbial infections (Gilani et al., 2016).

Anticancer Properties

Compounds with thiadiazole and benzamide groups have demonstrated significant in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This suggests the potential of these structures in cancer therapy (Tiwari et al., 2017). Furthermore, studies on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have shown promising apoptosis-inducing effects in breast cancer cells, indicating another avenue for anticancer drug development (Gad et al., 2020).

Anti-inflammatory and Analgesic Activities

Benzothiazole derivatives have been evaluated for their anti-inflammatory and analgesic properties, with some compounds showing promising results compared to standard drugs. This highlights the potential of benzothiazole-based compounds in developing new treatments for inflammatory and pain-related conditions (Kumar & Singh, 2020).

Diuretic Activity

Studies on biphenyl benzothiazole-2-carboxamide derivatives have revealed notable diuretic activity in vivo, suggesting their potential utility in treating conditions requiring diuresis (Yar & Ansari, 2009).

Mecanismo De Acción

While the specific mechanism of action for “1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is not available, related compounds have shown inhibitory activity against certain enzymes. For instance, one compound has shown dual kinase inhibitory activity against CK2 and GSK3β .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c23-16(21-17-19-12-5-1-3-7-14(12)24-17)11-9-22(10-11)18-20-13-6-2-4-8-15(13)25-18/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKDLASMZIVLJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2997211.png)

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997215.png)

![3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-pentylbenzamide](/img/structure/B2997218.png)

![1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2997229.png)